

Ercanetide and Angelman Syndrome: A Review of Publicly Available In Vivo Studies

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Compound of Interest

Compound Name: Ercanetide

Cat. No.: B1250509

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There is currently no publicly available scientific literature or clinical trial data detailing in vivo studies of a drug named "**Ercanetide**" in mouse models of Angelman syndrome. Extensive searches of biomedical databases and clinical trial registries did not yield any results for "**Ercanetide**" in the context of this neurodevelopmental disorder.

This indicates that "**Ercanetide**" may be an internal company designation for a compound not yet disclosed publicly, a drug candidate that is in a very early stage of development that has not yet resulted in published research, or potentially an incorrect name for a therapeutic agent.

While information on **Ercanetide** is not available, research into therapies for Angelman syndrome is active and progressing. Current therapeutic strategies being investigated in preclinical and clinical studies primarily focus on restoring the function of the UBE3A protein, which is deficient in individuals with Angelman syndrome.

Current Therapeutic Approaches for Angelman Syndrome

Several promising therapeutic avenues are being explored, with some candidates advancing to clinical trials. These approaches generally fall into the following categories:

- **Antisense Oligonucleotides (ASOs):** These are synthetic molecules designed to reactivate the paternally inherited copy of the UBE3A gene, which is normally silenced in neurons. By targeting the antisense transcript that mediates this silencing, ASOs aim to restore UBE3A

protein levels in the brain. Examples of ASOs in clinical development include ION582 and GTX-102.

- **Gene Therapy:** This approach involves introducing a functional copy of the UBE3A gene into neurons to compensate for the deficient maternal copy. Adeno-associated virus (AAV) vectors are often used for delivery.
- **Small Molecules:** Researchers are also investigating small molecule drugs that can modulate downstream pathways affected by the loss of UBE3A function or that can directly activate the paternal UBE3A gene.
- **Other Investigational Therapies:** Other strategies include enzyme replacement therapy and therapies targeting synaptic function. For instance, NNZ-2591 is a compound that has been investigated for its potential to improve synaptic connectivity and has shown some positive results in a Phase 2 clinical trial for Angelman syndrome.

Angelman Syndrome Mouse Models

Preclinical research for these therapies relies heavily on various mouse models of Angelman syndrome. These models are crucial for understanding the disease's pathophysiology and for testing the safety and efficacy of new treatments. The most common models involve the genetic knockout or modification of the Ube3a gene, the murine equivalent of the human UBE3A gene. These models replicate many of the key features of Angelman syndrome, including motor deficits, cognitive impairments, and seizure susceptibility.

Conclusion

While the specific request for information on in vivo studies of **Ercanetide** in Angelman syndrome mouse models cannot be fulfilled due to a lack of public data, the field of Angelman syndrome therapeutics is dynamic. Researchers and drug developers are actively pursuing multiple innovative strategies with the ultimate goal of providing effective treatments for this complex neurodevelopmental disorder. Professionals in the field are encouraged to monitor scientific publications and clinical trial announcements for the latest advancements.

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